

Technical Support Center: Addressing Falsely Low Results Due to Excess Lithium Heparin

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Compound of Interest

Compound Name: *Heparin Lithium salt*

Cat. No.: *B3069500*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of falsely low or altered analyte results caused by excess lithium heparin in plasma samples.

Troubleshooting Guide: Investigating and Resolving Heparin-Induced Assay Interference

Use this guide to systematically identify and resolve suspected interference from excess lithium heparin in your experimental results.

Step 1: Initial Observation and Preliminary Checks

- Symptom: Unexpectedly low or inconsistent analyte measurements.
- Action:
 - Review Sample Collection: Confirm that the blood collection tubes were filled to the recommended volume. Under-filling is a primary cause of excess heparin concentration.
 - Check for Visible Abnormalities: Inspect the plasma for any unusual turbidity or precipitation. Heparin can sometimes form complexes with plasma proteins, leading to turbidity that can interfere with photometric assays.[\[1\]](#)

- Cross-reference with Other Tests: If available, compare the results with other relevant analyte measurements from the same sample or with historical data from the same subject.

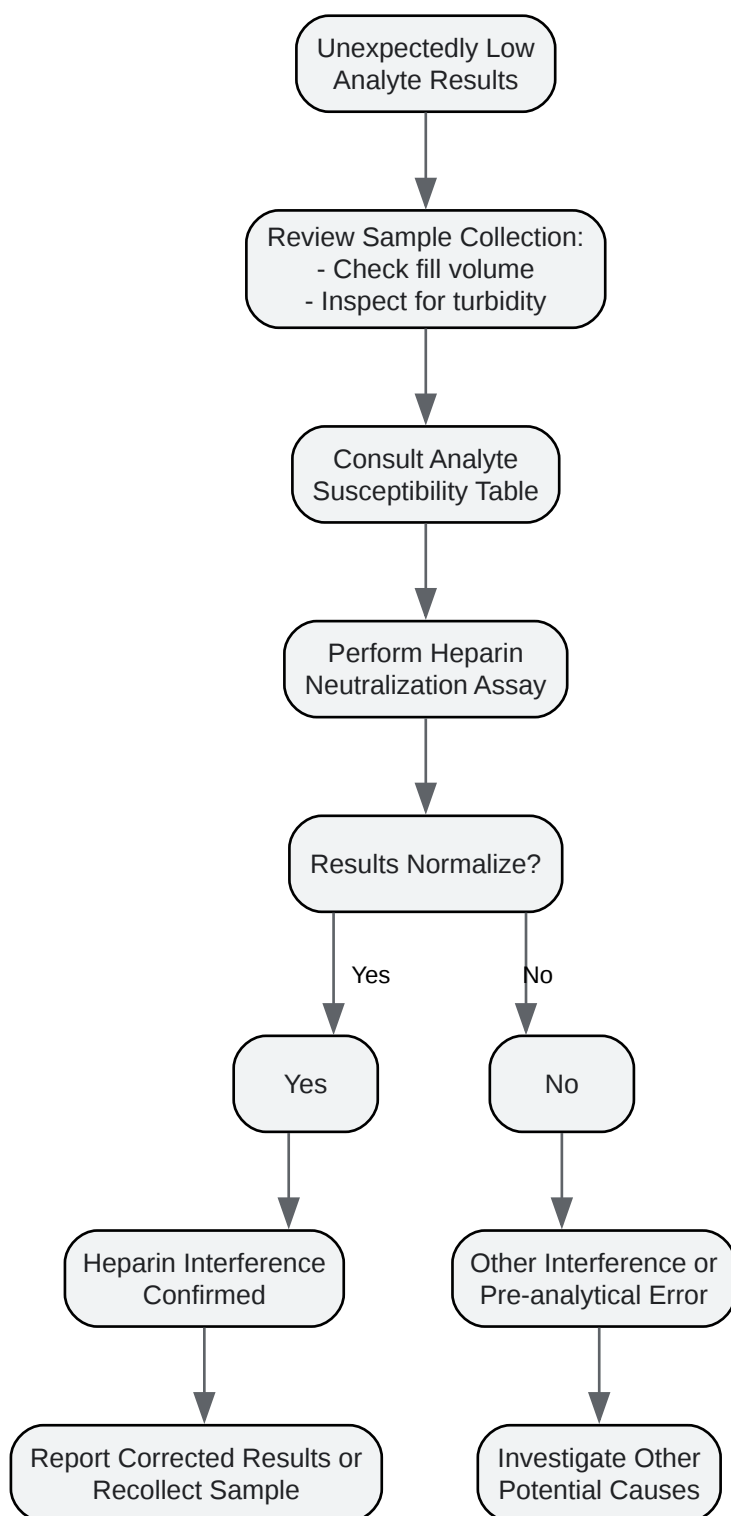
Step 2: Investigate Potential Heparin Interference

- Symptom: Consistently low results for specific analytes known to be affected by heparin.
- Action:
 - Consult Analyte Susceptibility Table: Refer to the table below to see if the analyte in question is known to be affected by heparin.
 - Consider the Assay Method: Be aware that certain assay types, such as enzymatic assays and some immunoassays, are more prone to heparin interference.[\[2\]](#)[\[3\]](#)

Step 3: Experimental Confirmation and Resolution

- Symptom: Strong suspicion of heparin interference based on the above steps.
- Action:
 - Perform a Heparin Neutralization Assay: Treat a portion of the plasma sample with a heparin-neutralizing agent like heparinase and re-run the assay. A significant change in the analyte concentration post-treatment strongly indicates heparin interference. A detailed protocol is provided below.
 - Sample Dilution: In some cases, diluting the sample can mitigate the interference. However, this may also dilute the analyte to a level below the assay's detection limit.
 - Recollect the Sample: If feasible, the most reliable solution is to recollect the blood sample, ensuring the collection tube is filled to the correct volume.

Troubleshooting Workflow for Suspected Heparin Interference



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Caption: A flowchart outlining the steps to troubleshoot suspected heparin interference.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of excess lithium heparin in a blood sample?

A1: The most common cause is under-filling the blood collection tube. These tubes contain a pre-determined amount of lithium heparin to anticoagulate a specific volume of blood. When the tube is not filled to its intended volume, the concentration of heparin relative to the blood is increased, which can lead to interference in various laboratory assays.

Q2: Which analytes are most commonly affected by excess lithium heparin?

A2: A variety of analytes can be affected, with the interference causing either falsely low or high results depending on the specific analyte and the assay methodology. The following table summarizes some of the commonly affected analytes.

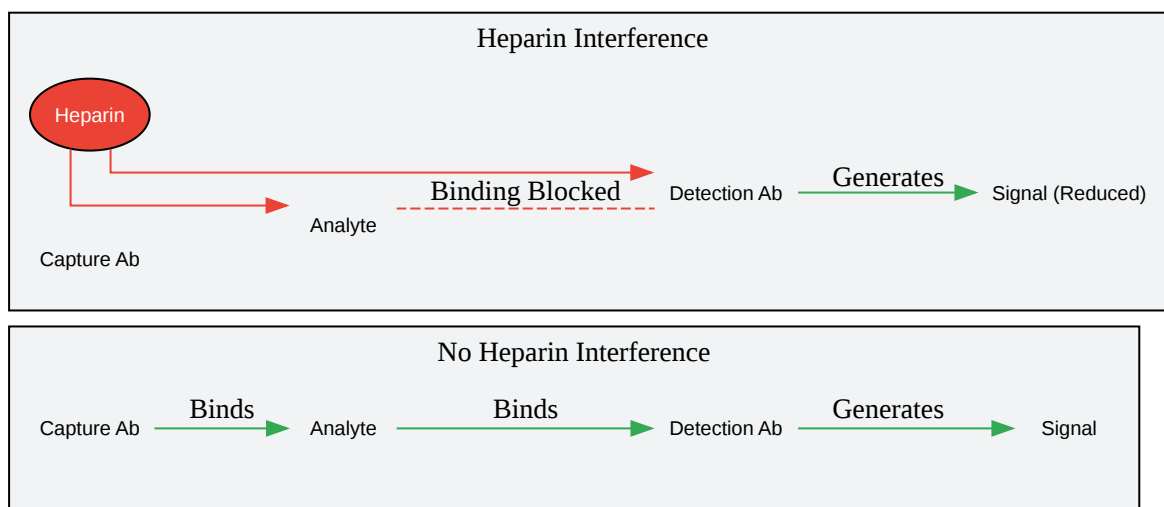
Analyte	Observed False Result	Typical Magnitude of Effect
Aminoglycosides	Falsely Low	Concentration-dependent decrease
Calcium	Falsely Low	Can bind to heparin, reducing measurable free calcium.[4]
Creatine Kinase (CK)	Falsely High	Can be significantly higher in the presence of high heparin concentrations.[5]
Gamma-Glutamyltransferase (GGT)	Falsely High	Heparin can form complexes that increase turbidity and interfere with photometric readings.[1]
Magnesium	Falsely Low	Similar to calcium, can be bound by heparin.[4]
Cardiac Troponin I (cTnI)	Falsely Low	Heparin can interfere with antibody-antigen binding in immunoassays.[6]
Thyroid Hormones	Altered Levels	Exogenously administered heparin can alter serum thyroid hormone levels.[7]
Albumin	Falsely Low	Heparin may inhibit the binding of dyes used in colorimetric assays.[7]
Platelet Count	Decreased	Excess heparin can inhibit platelet function.[8]
Hematocrit	Decreased	Excess heparin can inhibit red blood cell aggregation.[8]

Q3: How does excess lithium heparin interfere with immunoassays?

A3: Heparin, being a highly negatively charged polyanion, can interfere with immunoassays through several mechanisms:

- Antibody-Antigen Binding: It can bind to the analyte or the antibodies, sterically hindering the formation of the immunocomplex.[6]
- Solid Phase Interference: Heparin can interact with the solid phase (e.g., magnetic beads or microplate wells) of the immunoassay, affecting the binding of antibodies or antigens.[3][9]
- Enzyme Conjugate Activity: In enzyme-linked immunosorbent assays (ELISAs), heparin can sometimes inhibit the activity of the enzyme conjugate, leading to a reduced signal.[2]

Mechanism of Heparin Interference in a Sandwich Immunoassay



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Caption: A diagram illustrating how heparin can block antibody-antigen binding in an immunoassay.

Q4: Is there a way to remove heparin interference from my samples?

A4: Yes, a heparin neutralization protocol can be employed. This typically involves treating the plasma sample with an enzyme called heparinase, which specifically degrades heparin.[\[10\]](#)[\[11\]](#) Alternatively, positively charged molecules like protamine sulfate can be used to neutralize the negative charge of heparin, although heparinase is often preferred for its specificity.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Heparin Neutralization Protocol using Heparinase

This protocol describes a general method for neutralizing heparin in plasma samples prior to analysis.

Materials:

- Plasma sample suspected of heparin interference
- Heparinase I (e.g., from *Flavobacterium heparinum*)
- Incubator or water bath set to 37°C
- Microcentrifuge tubes
- Pipettes and tips
- Control plasma sample (known to be free of heparin)

Procedure:

- **Sample Aliquoting:** Aliquot the plasma sample into two separate microcentrifuge tubes. One will be the "Treated" sample, and the other will be the "Untreated" control.
- **Heparinase Preparation:** Reconstitute the heparinase I according to the manufacturer's instructions to a working concentration (typically 0.1 to 1.0 U/mL).[\[13\]](#)
- **Treatment:**
 - To the "Treated" tube, add a small volume of the heparinase I solution. The exact amount will depend on the suspected heparin concentration and the specific activity of the enzyme. A common starting point is to add 1 part heparinase solution to 9 parts plasma.

- To the "Untreated" tube, add the same volume of the buffer used to reconstitute the heparinase. This serves as a dilution control.
- Incubation: Incubate both tubes at 37°C for 15-30 minutes.^[11] This allows the heparinase to enzymatically degrade the heparin.
- Analysis: After incubation, analyze both the "Treated" and "Untreated" samples using your standard assay protocol.
- Data Interpretation: Compare the analyte concentration in the "Treated" sample to the "Untreated" sample. A significant increase in the analyte concentration in the "Treated" sample confirms heparin interference. The result from the "Treated" sample can be considered the corrected value.

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